molecular formula C10H9N3O2S2 B5799832 5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B5799832
M. Wt: 267.3 g/mol
InChI Key: OSNBEKWVOYPOQB-UHFFFAOYSA-N
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Description

5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with a thiadiazole ring, connected via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.

    Thiadiazole Ring Formation: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the thiadiazole ring through a sulfanyl linkage. This can be achieved using a suitable thiolating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a benzodioxole moiety with a thiadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNBEKWVOYPOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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